molecular formula C18H17BrFNOS B1327181 4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-52-5

4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327181
M. Wt: 394.3 g/mol
InChI Key: WYFGRJDUBAULHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted compounds can involve various strategies. For instance, the synthesis of 6-substituted-4-(3-bromophenylamino)quinazolines involves acylation of a bromophenylamino precursor with unsaturated acid chlorides or mixed anhydrides . Similarly, the synthesis of 4-[18F]Fluorophenol from a benzyloxyphenyl precursor involves a nucleophilic labeling method with [18F]fluoride followed by deprotection . These methods suggest that the synthesis of "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" could potentially involve halogenation reactions, nucleophilic substitutions, or catalyzed cyclization reactions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted compounds is often characterized by the presence of electron-withdrawing groups that can influence the reactivity and stability of the molecule. For example, the presence of a bromo substituent can facilitate nucleophilic substitution reactions due to the good leaving group ability of bromide . The fluoro group, being highly electronegative, can affect the electron density distribution within the molecule, potentially leading to unique reactivity patterns .

Chemical Reactions Analysis

Bromo-substituted compounds can participate in various chemical reactions, including aromatic nucleophilic substitution with rearrangement , intramolecular cyclization , and as catalysts in fluoroalkylation reactions . These reactions demonstrate the versatility of bromo-substituted compounds in organic synthesis. The presence of a thiomorpholine group in "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" could also introduce nucleophilic sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds can be influenced by the nature and position of the substituents. Bromophenols, for example, have been studied for their antioxidant activity, indicating potential biological relevance . The introduction of a fluoro group can alter the lipophilicity, acidity, and overall molecular stability, which are important factors in drug design and material science . The specific properties of "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Scientific Research Applications

1. Analysis of Intermolecular Interactions

The study by Shukla et al. (2014) synthesized and characterized biologically active derivatives, focusing on the analysis of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X (X = –F, –Cl). This research highlights the importance of these interactions in the structural stability and biological activity of compounds, providing insights into the molecular behavior of 4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone derivatives (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Tuning Electronic Properties of Polythiophenes

Gohier, Frère, and Roncali (2013) explored the synthesis of 3-Fluoro-4-hexylthiophene and its derivatives for tuning the electronic properties of conjugated polythiophenes. Their research demonstrates the potential use of these compounds in enhancing and modifying the electronic features of polymeric materials, which can have various applications in electronic devices (Gohier, Frère, & Roncali, 2013).

3. Antimicrobial Activities Study

Başoğlu, Yolal, Demirba, and Bektaş (2012) focused on the synthesis of linezolid-like molecules and evaluated their antimicrobial activities, indicating the potential of these compounds in medical and pharmaceutical applications, especially in combating microbial infections (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

4. Antimycobacterial Activity

Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) investigated the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds. This research is significant in the field of tuberculosis treatment, offering insights into the development of new antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFGRJDUBAULHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643384
Record name (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-52-5
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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